N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Description
N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a pyrrolidinylpropyl moiety, suggests potential biological activity and industrial utility.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-5-1-2-6-12(11)17-14(20)16-8-4-10-18-9-3-7-13(18)19/h1-2,5-6H,3-4,7-10H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVKDRSMMMHFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea typically involves the reaction of 2-chloroaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)ethyl]urea
- N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)methyl]urea
Uniqueness
N-(2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. The presence of the propyl linker and the pyrrolidinyl group can influence its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
